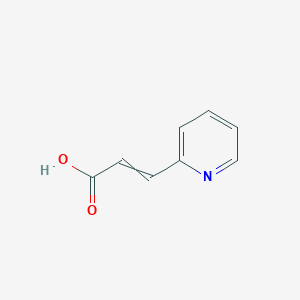

3-(2-Pyridyl)acrylic acid

説明

General Context of Pyridyl Acrylic Acids in Chemical Sciences

Pyridyl acrylic acids are a class of organic compounds characterized by a pyridine (B92270) ring linked to an acrylic acid moiety. ontosight.ai Their structure, which combines the basicity of a pyridine ring with the acidity of a carboxylic acid, makes them versatile building blocks in numerous areas of chemical science. ontosight.aiontosight.ai These compounds exist as three main positional isomers, depending on the substitution position on the pyridine ring: 2-pyridyl, 3-pyridyl, and 4-pyridyl. This structural variation significantly influences their chemical and physical properties, as well as their applications. acs.org

The bifunctional nature of pyridyl acrylic acids allows them to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group can coordinate with metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting thermal, magnetic, and luminescent properties. nih.gov For instance, the 3-pyridyl isomer has been used to construct heterometallic coordination polymers by coordinating with both d-block and f-block metals. nih.gov

In addition to coordination chemistry, pyridyl acrylic acids and their derivatives are valuable intermediates in organic synthesis for creating more complex molecules. chembk.com They are used in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. ontosight.aichemimpex.com Derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The specific isomer used can direct the final application; for example, derivatives of 3-(3-pyridyl)acrylic acid have been used to create inhibitors for enzymes like gelatinase B.

Comparative Properties of Pyridyl Acrylic Acid Isomers

| Property | 3-(2-Pyridyl)acrylic Acid | 3-(3-Pyridyl)acrylic Acid | 3-(4-Pyridyl)acrylic Acid |

|---|---|---|---|

| Molecular Formula | C₈H₇NO₂ sigmaaldrich.com | C₈H₇NO₂ chembk.com | C₈H₇NO₂ ontosight.ai |

| Molecular Weight (g/mol) | 149.15 sigmaaldrich.com | 149.15 | 149.15 |

| Melting Point (°C) | Not widely reported, solid form sigmaaldrich.com | 232-235 (dec.) sigmaaldrich.com | 277-279 |

| Key Research Areas | Photoreactive materials, polymer synthesis acs.orgresearchgate.net | Coordination polymers, MOFs, pharmaceutical intermediates nih.gov | Anti-inflammatory/antibacterial agents, drug design scaffolds ontosight.ai |

Evolution of Research Trajectories for this compound

The research focus on this compound, often abbreviated as 2-PA, has seen a significant evolution, moving from basic synthesis and characterization to sophisticated applications in materials science and photochemistry. A pivotal area of development has been the manipulation of its photoreactivity.

Initially, trans-3-(2-Pyridyl)acrylic acid was considered photoinert. acs.org Its crystal structure arranges the molecules in a way that is not conducive to photodimerization, a light-induced [2+2] cycloaddition reaction. This is in contrast to its isomer, trans-3-(3-Pyridyl)acrylic acid (3-PA), which is naturally photoreactive and undergoes photodimerization in a head-to-head fashion. acs.orgacs.org

A significant breakthrough in the research trajectory occurred when scientists demonstrated that the photoinert nature of 2-PA could be overcome. acs.orgacs.org Research has shown that by forming salts with various acids—such as hydrochloric acid (HCl), trifluoroacetic acid (CF₃CO₂H), and sulfuric acid (H₂SO₄)—the crystal packing of 2-PA can be reoriented. acs.orgresearchgate.net This salt formation transforms the molecule into a photoreactive state, enabling it to undergo a head-to-tail photodimerization. acs.org In some cases, this conversion happens in a single-crystal-to-single-crystal (SCSC) manner, which is of great interest for solid-state chemistry and the precise engineering of materials. acs.orgresearchgate.net

This ability to switch on the photoreactivity of 2-PA has opened new avenues for its use in stereoselective synthesis. The resulting dimer, 2,4-bis(2′-pyridyl)-cyclobutane-1,3-dicarboxylic acid, is a complex molecule synthesized with high specificity due to the controlled solid-state reaction. acs.org Further research has also highlighted that the position of the nitrogen atom is crucial; the cyclobutane (B1203170) product derived from 2-PA can undergo isomerization in an acidic solution, a property not observed in the dimers formed from the 3-pyridyl isomer. acs.orgacs.org This line of research demonstrates a clear evolution from studying the inherent properties of the molecule to actively modifying its structure to unlock new functionalities for advanced applications in crystal engineering and the synthesis of complex organic structures. acs.org

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302700 | |

| Record name | 3-(2-Pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-22-9 | |

| Record name | 3-(2-Pyridinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7340-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Polymerization Strategies for 3 2 Pyridyl Acrylic Acid

Synthetic Pathways to 3-(2-Pyridyl)acrylic Acid

The synthesis of this compound is most commonly achieved through condensation reactions, particularly the Knoevenagel condensation and its Doebner modification. These methods provide efficient routes to α,β-unsaturated acids from aldehydes and active methylene (B1212753) compounds.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org For the synthesis of pyridylacrylic acids, this typically involves the reaction of a pyridinecarboxaldehyde with malonic acid. The reaction is a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction. wikipedia.org

A significant variant of this reaction is the Doebner modification, which is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often utilizes pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638). nih.gov Under these conditions, the initial condensation product undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.org For instance, the reaction of 2-pyridinecarboxaldehyde (B72084) with malonic acid in refluxing pyridine with a piperidine catalyst leads to the formation of this compound. The use of pyridine as a solvent is advantageous as it also acts as a base to facilitate the reaction. nih.govorganic-chemistry.org

The general reaction conditions for the synthesis of pyridylacrylic acids via the Knoevenagel-Doebner reaction often involve refluxing the reactants in an ethanol/water mixture, with pyridine and piperidine as catalysts. Optimization of these conditions, such as maintaining the reflux temperature and adjusting the catalyst ratio, can lead to high yields, often in the range of 85-95%.

Table 1: Key Features of Synthetic Pathways to this compound

| Synthetic Pathway | Key Reagents | Typical Catalyst | Common Solvent | Advantage |

|---|---|---|---|---|

| Knoevenagel Condensation | 2-Pyridinecarboxaldehyde, Malonic acid | Weak amine base (e.g., piperidine) | Ethanol | General method for C=C bond formation. |

| Doebner Modification | 2-Pyridinecarboxaldehyde, Malonic acid | Piperidine | Pyridine | High yields for α,β-unsaturated acids due to in-situ decarboxylation. |

Advanced Polymerization and Co-polymerization Approaches

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of functional polymers. Its pyridine and carboxylic acid moieties can impart specific properties such as metal-coordination capabilities and pH-responsiveness to the resulting polymers.

Utilizing this compound as a Key Monomer in Functional Polymer Synthesis

This compound is recognized as an important functional monomer due to the presence of both a carbonyl oxygen and a nitrogen atom in the pyridine ring. This combination allows it to act as a multidentate organic ligand with strong coordination abilities. These properties are leveraged in the synthesis of functional polymers with applications in catalysis and materials science. For example, copolymers incorporating this compound have been synthesized to create materials with tailored properties.

Precipitation Polymerization in Supercritical Carbon Dioxide for Cross-linked Copolymers

A notable advancement in the polymerization of this compound involves the use of supercritical carbon dioxide (scCO2) as a reaction medium. This approach offers a more environmentally friendly alternative to traditional organic solvents. Precipitation polymerization in scCO2 has been successfully employed to synthesize cross-linked copolymers of this compound and acrylic acid.

In a specific study, copper(II) complexes of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] were prepared via precipitation polymerization in supercritical carbon dioxide. The synthesis utilized N,N′-methylenebisacrylamide (BIS) as a cross-linker. The resulting polymer-metal complexes demonstrated high catalytic efficiency in the oxidation of benzyl (B1604629) alcohol. The properties of these complexes could be controlled by manipulating parameters such as the pressure of scCO2, the concentration of the copper salt, and the amount of cross-linker.

Table 2: Parameters for Precipitation Polymerization in scCO2

| Parameter | Influence on Polymer Properties |

|---|---|

| scCO2 Pressure | Affects solvent density and thus monomer/initiator solubility. |

| Monomer Ratio | Determines the composition and functionality of the copolymer. |

| Cross-linker Concentration | Controls the degree of cross-linking and the network structure. |

| Initiator Concentration | Influences the polymerization rate and molecular weight. |

Graft Polymerization Techniques

Graft polymerization is a versatile method for modifying the surface properties of polymers. This technique involves the grafting of polymer chains onto a pre-existing polymer backbone. While specific studies on the graft polymerization of this compound are not extensively detailed in the provided context, the general principles of grafting acrylic acid and its derivatives are well-established and can be applied.

Methods such as plasma-induced graft polymerization and photoinduced graft polymerization have been used to graft acrylic acid onto various polymer surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET) films. nih.govresearchgate.net These techniques create active sites on the substrate polymer, from which the monomer can polymerize, forming grafted chains. This surface modification can introduce new functionalities, such as hydrophilicity or the ability to immobilize other molecules. Given its structural similarities to acrylic acid, this compound is a viable candidate for such surface modification techniques, potentially creating surfaces with unique metal-binding or pH-responsive characteristics. The synthesis of polymer brushes, which are dense layers of polymer chains grafted to a surface, is another advanced application of these techniques. nih.govresearchgate.net

Chemical Derivatization and Functionalization Studies

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.

Derivatization of Carboxylic Acid Moieties with Amines

The reaction of the carboxylic acid group of this compound with amines leads to the formation of amides. This transformation is a fundamental reaction in organic synthesis and can be achieved through several methods.

A common approach involves the use of coupling reagents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with an amine to form the amide bond. luxembourg-bio.com This method is widely used in peptide synthesis and can be applied to the derivatization of this compound with a broad range of primary and secondary amines.

Direct amidation methods that avoid the use of traditional coupling reagents are also being developed. These "green" chemistry approaches aim to reduce waste and utilize more environmentally benign reagents. For instance, methods involving the in-situ formation of a pyridylthioester from the carboxylic acid, which then reacts with an amine, have been reported. nih.gov While not specifically demonstrated with this compound, these modern synthetic protocols offer potential routes for its derivatization.

Table 3: Common Methods for Amide Synthesis from Carboxylic Acids

| Method | Key Reagents/Catalysts | Byproducts | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | DCC, EDC, HOBt | Urea derivatives | Widely applicable, mild conditions. luxembourg-bio.com |

| Acyl Halide Formation | Thionyl chloride, Oxalyl chloride | HCl, SO2, CO, CO2 | Highly reactive intermediate, suitable for less reactive amines. |

| Direct Amidation | Boron-based reagents, High temperature | Water | Atom-economical, often requires harsh conditions. |

Pyridinium (B92312) Derivatization Reagents for Analytical Applications

The chemical structure of this compound, featuring a pyridine ring, makes it a candidate for conversion into pyridinium salt derivatives for analytical purposes. Derivatization is a chemical modification technique used to alter a compound's properties to make it more suitable for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). greyhoundchrom.com The formation of a pyridinium salt involves the quaternization of the nitrogen atom in the pyridine ring.

N-functionalized pyridinium salts are recognized as valuable scaffolds in chemistry, serving as dyes, surfactants, and reaction intermediates. researchgate.net In an analytical context, converting an analyte into a pyridinium salt can enhance its detectability. The pyridinium ring acts as a chromophore, which can improve detection by UV-Vis spectrophotometry. The quaternization process transforms the neutral pyridine nitrogen into a permanently charged cationic center. This charge can improve the compound's solubility in polar solvents and alter its chromatographic retention behavior, aiding in separation from complex sample matrices.

The process typically involves reacting the pyridine nitrogen with an alkylating agent. This reaction converts the tertiary amine of the pyridine ring into a quaternary ammonium (B1175870) salt, known as a pyridinium salt. nih.gov Such derivatization can be particularly useful for analytes that lack a strong chromophore or are difficult to ionize for mass spectrometry. While this compound itself is not a standard derivatization reagent, its pyridine moiety provides the reactive site to be derivatized into a pyridinium salt, thereby modifying its analytical characteristics for improved detection and quantification. acs.orgrsc.org

Table 1: Role of Functional Groups in Derivatization for Analytical Applications

| Functional Group | Role in Derivatization | Resulting Analytical Advantage |

|---|---|---|

| Pyridine Ring (Nitrogen Atom) | Acts as a nucleophile, reacting with alkylating agents to form a quaternary pyridinium salt. nih.gov | Introduces a permanent positive charge and enhances UV absorptivity. |

| Acrylic Acid (Carboxyl Group) | Can be esterified or converted to an amide; provides a site for conjugation. | Allows for attachment of fluorescent tags or other labels to further enhance sensitivity. |

| Conjugated System (C=C bond and Ring) | Contributes to the molecule's inherent UV absorbance. | Provides a basis for spectrophotometric detection, which is enhanced upon pyridinium salt formation. |

Integration into Biopolymer Matrices (e.g., Chitosan)

This compound and its isomers can be chemically integrated into biopolymer matrices like chitosan (B1678972) to impart novel functionalities. Chitosan, a linear polysaccharide derived from chitin, is a biocompatible and biodegradable polymer featuring reactive primary amine and hydroxyl groups, making it amenable to chemical modification. mdpi.com

Research has demonstrated the successful modification of chitosan by covalently attaching trans-3-(4-pyridyl)acrylic acid. nih.gov This process involves activating the carboxylic acid group of the pyridylacrylic acid and reacting it with the primary amine groups on the chitosan backbone to form stable amide linkages. The resulting functionalized biopolymer, CSPA (chitosan-pyridylacrylic acid), combines the properties of the natural polymer with the specific attributes of the grafted molecule. nih.govresearchgate.net

A key feature imparted by this modification is photo-reactivity. The acrylic acid moieties incorporated into the chitosan structure can undergo a [2π+2π] cycloaddition reaction when exposed to ultraviolet (UV) light. nih.gov This reaction creates covalent cross-links between polymer chains, transforming the material into a hydrogel network. nih.govnih.gov The extent of cross-linking, and thus the mechanical properties of the resulting hydrogel, can be controlled by the degree of functionalization and the duration of UV exposure. nih.gov This strategy allows for the fabrication of photo-crosslinked membranes and hydrogels with tunable properties. The integration of pyridylacrylic acid into chitosan demonstrates a powerful method for creating advanced biomaterials with potential applications in tissue engineering and controlled drug delivery. nih.govmdpi.com

Table 2: Research Findings on Pyridylacrylic Acid-Modified Chitosan

| Parameter | Method/Technique | Observation/Finding | Reference |

|---|---|---|---|

| Chemical Structure Confirmation | FTIR, 1H NMR, 13C NMR | Successful grafting of pyridylacrylic acid onto the chitosan backbone was confirmed by the appearance of characteristic spectral peaks. | nih.gov |

| Photo-crosslinking | UV-Vis Spectroscopy | Exposure to UV light induced a [2π+2π] cycloaddition reaction of the acrylic units, leading to the formation of a cross-linked hydrogel. | nih.gov |

| Morphology and Crystallinity | SEM, XRD | The modified and cross-linked chitosan formed thin membranes, with changes in surface morphology and crystallinity observed post-modification. | nih.gov |

| Mechanical Properties | Tensile Strength Testing | The tensile strength and elongation of the resulting hydrogel membranes varied depending on the degree of cross-linking. | nih.gov |

Coordination Chemistry of 3 2 Pyridyl Acrylic Acid

Complexation with Transition Metal Ions

The presence of both a nitrogen atom in the pyridine (B92270) ring and oxygen atoms in the carboxylate group makes 3-(2-Pyridyl)acrylic acid a versatile chelating and bridging ligand for transition metal ions. This section will detail its coordination behavior with copper, silver, and nickel ions.

Copper(II) Coordination Chemistry, including Polymer-Metal Complexes

The interaction of this compound (Pya) with copper(II) ions has been explored, particularly in the context of polymer-metal complexes. Researchers have successfully prepared the copper(II) complex of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] {P(Pya-co-AA)} through precipitation polymerization in supercritical carbon dioxide. mdpi.com Characterization using Fourier transform infrared spectroscopy (FTIR) and UV-Visible spectroscopy confirmed that the copper(II) ion is coordinated through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. mdpi.com

The formation of these polymer-metal complexes was found to alter the thermal stability of the polymer, with the complex degrading at different temperatures compared to the free polymer. mdpi.com Furthermore, these copper(II) polymer complexes have demonstrated high catalytic efficiency in the oxidation of benzyl (B1604629) alcohol, highlighting their potential as reusable catalysts. mdpi.com

While detailed crystal structures of discrete mononuclear or polynuclear copper(II) complexes with this compound are not extensively reported in the reviewed literature, studies on related ligands offer insights into potential coordination modes. For instance, complexes of copper(II) with ligands containing a 3-(2-pyridyl)-1,2,4-triazole moiety exhibit both binuclear and tetranuclear structures, where the pyridyl nitrogen and triazole nitrogen atoms coordinate to the copper centers. nih.gov In one such binuclear complex, each copper(II) atom is part of a planar six-membered metallocycle. These examples suggest that this compound likely forms stable chelate rings with copper(II) through its pyridyl nitrogen and a carboxylate oxygen.

Table 1: Characterization Data for Poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid]-Cu(II) Complex

| Characterization Technique | Observation | Reference |

| FTIR Spectroscopy | Confirms coordination of Cu(II) via pyridine N and carboxylate O | mdpi.com |

| UV-Visible Spectroscopy | Broad bands at 214 nm and 240 nm, characteristic of carbonyl oxygen and pyridine ring coordination | mdpi.com |

| Thermogravimetric Analysis (TGA) | Altered degradation temperatures compared to the pure polymer, indicating complex formation | mdpi.com |

| Catalytic Activity | High efficiency and reusability in the oxidation of benzyl alcohol | mdpi.com |

Copper(I)-Olefin Coordination Polymers

Research into the coordination chemistry of this compound with copper(I) is limited in the available literature. However, studies on its isomers, trans-3-(4-pyridyl)acrylic acid (4-HPYA) and trans-3-(3-pyridyl)acrylic acid (3-HPYA), have resulted in the synthesis of highly stable copper(I)-olefin coordination polymers. These polymers, formulated as {(phen)(4-HPYA)Cu(I)}n and {(2,2′-bpy)(3-HPYA)Cu(I)·H2O}n, demonstrate the capability of the pyridylacrylic acid ligand to coordinate to copper(I) centers, while the olefinic double bond also participates in the coordination sphere. This suggests that this compound could potentially form similar copper(I)-olefin complexes, where the pyridyl nitrogen and the acrylic acid's double bond would coordinate to the copper(I) ion. The stability of such complexes in the presence of water and acid, as observed with the 3- and 4-pyridyl isomers, would be a significant feature.

Silver(I) Coordination Complexes and Polymers

The coordination chemistry of this compound with silver(I) is not extensively documented. However, the broader field of silver(I) coordination polymers with pyridyl and carboxylate-containing ligands provides a framework for predicting its behavior. Silver(I) ions are known to form a variety of coordination geometries, leading to the construction of diverse and intricate coordination polymers.

Studies on related systems, such as silver(I) complexes with pyridyl ligands and auxiliary carboxylic acid ligands, have yielded three-dimensional frameworks and two-dimensional layered structures. nih.gov For example, a 3D framework has been assembled from 1D [Ag(aca)]∞ chains linked by bztpy (N,N'-bis(4-(1,2,4-triazol-1-yl)phenyl)methane) ligands, while 2D layered structures are formed from binuclear silver-carboxylate units linked by bpa (1,2-bis(4-pyridyl)ethane) ligands. nih.gov

Furthermore, research on a silver(I) complex with mixed ligands, saccharinate and 2-(2-pyridyl)benzimidazole (pbi), revealed that the silver(I) ion is coordinated to three nitrogen atoms: one from the saccharinate and two from the pbi ligand, forming a five-membered chelate ring. scielo.org.co This indicates a strong affinity of silver(I) for nitrogen donor atoms from pyridyl-like moieties. Given these precedents, it is plausible that this compound would coordinate to silver(I) through its pyridyl nitrogen and potentially bridge through its carboxylate group to form coordination polymers with interesting structural motifs and potential luminescent properties. nih.gov

Lanthanide Coordination Polymers and Frameworks

While specific studies on lanthanide coordination polymers directly employing this compound are scarce, research on structurally similar ligands provides valuable insights into the potential coordination chemistry. Lanthanide ions are known for their high and variable coordination numbers and their ability to form luminescent materials.

For instance, the reaction of lanthanide chlorides with 3-(2-pyridyl)pyrazole (2-PyPzH), a ligand with a similar 2-pyridyl chelating unit, has yielded a series of 1D coordination polymers and discrete dinuclear and mononuclear complexes. mdpi.com In these structures, the lanthanide ions are coordinated by the nitrogen atoms of the pyridyl and pyrazole rings. These complexes exhibit interesting photoluminescent properties, with some showing a significant "antenna effect" where the ligand absorbs light and transfers the energy to the lanthanide ion, resulting in strong metal-centered emission. mdpi.com

Another relevant study involves the use of pyridine-2,5-dicarboxylate (pydc2−) in the formation of a two-dimensional lanthanide coordination polymer with praseodymium. nih.gov In this structure, the praseodymium ions are nine-coordinated by nitrogen and oxygen atoms from the pydc2− ligands and water molecules. nih.gov These examples strongly suggest that this compound, with its 2-pyridyl and carboxylate functionalities, is a promising candidate for the construction of novel lanthanide coordination polymers and metal-organic frameworks with potential applications in luminescence and sensing.

Uranyl Coordination Chemistry

Nickel(II) Complexes with Pyridine-Chelated Ligands

The coordination of this compound with nickel(II) has not been extensively reported. However, the chemistry of nickel(II) with other pyridine-containing chelating ligands is well-established. Nickel(II) complexes with ligands featuring a 3-(2-pyridyl)pyrazole moiety have been synthesized and structurally characterized. nih.gov In these octahedral complexes, the nickel(II) ion is coordinated by six nitrogen atoms from three bidentate ligands. nih.gov

Additionally, dimeric nickel(II) complexes with pyridine and its derivatives have been prepared, showing distorted octahedral geometries where the nickel centers are bridged by azide ions. asianpubs.org These studies indicate that the pyridyl nitrogen of this compound would readily coordinate to a nickel(II) center. It is highly probable that the carboxylate group would also participate in coordination, acting as a bidentate chelating ligand to form a stable complex. The resulting geometry around the nickel(II) center would likely be octahedral, potentially with water molecules or other ligands occupying the remaining coordination sites.

Table 2: Summary of and Related Ligands with Various Metal Ions

| Metal Ion | Ligand System | Observed Structures/Properties | Potential for this compound | Reference |

| Copper(II) | Poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] | Polymer-metal complex, catalytic activity | Forms stable polymer complexes with catalytic potential | mdpi.com |

| Copper(I) | trans-3-(3/4-pyridyl)acrylic acid | Stable olefin coordination polymers | Potential to form stable olefin coordination polymers | |

| Silver(I) | Pyridyl and carboxylate ligands | 1D, 2D, and 3D coordination polymers | Likely to form coordination polymers with diverse structures | nih.govacs.org |

| Lanthanides | 3-(2-pyridyl)pyrazole, pyridine-2,5-dicarboxylate | 1D and 2D coordination polymers, luminescence | High potential for forming luminescent coordination polymers and MOFs | mdpi.comnih.gov |

| Uranyl | (No direct data) | - | Expected to coordinate through carboxylate and possibly pyridyl groups | - |

| Nickel(II) | 3-(2-pyridyl)pyrazole-based ligand | Octahedral complexes with N-donor coordination | Expected to form stable chelated octahedral complexes | nih.gov |

Ligand Design and Tunability of Coordination Sites

The structure of this compound, featuring both a pyridine ring and a carboxylic acid functional group, allows for a high degree of tunability in the design of coordination complexes. The presence of two distinct coordinating moieties, the pyridyl nitrogen and the carboxylate oxygen atoms, provides multiple binding sites for metal ions. This dual functionality is a key aspect of its utility in the construction of complex molecular architectures.

The coordination of this compound to metal centers primarily involves the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The pyridyl nitrogen acts as a soft donor site, readily coordinating to a variety of transition metal ions. Simultaneously, the carboxylate group provides a hard donor site through its oxygen atoms, which can bind to metal ions in several modes.

In the formation of metal complexes, such as with copper(II), it has been demonstrated that the metal ion is coordinated via both the nitrogen of the pyridine ring and an oxygen atom from the carboxylate group. This chelation results in the formation of a stable five-membered ring, which is a common coordination motif for ligands of this type. The specific coordination mode of the carboxylate group can vary, exhibiting monodentate, bidentate chelating, or bidentate bridging behavior, depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. This versatility allows for the construction of discrete molecular complexes as well as one-, two-, or three-dimensional coordination polymers.

Table 1: Coordination Modes of Carboxylate Group in Metal Complexes

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal center through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, bridging two metal ions. |

The presence of two distinct donor sites with different electronic properties (a softer nitrogen donor and a harder oxygen donor) makes this compound a prime candidate for use as a heterofunctional ligand in the synthesis of heterometallic complexes. These are coordination compounds that contain two or more different metal ions. The selective coordination of different metal ions to the different donor sites of the ligand is a key strategy in the rational design of such multinuclear species.

Pyridyl acrylic acids, in general, are utilized as organic linkers to connect different types of metal ions, such as d-block and f-block metals, to form 3D heterometallic coordination polymers. While specific examples detailing the use of this compound in heterometallic complexes are not extensively documented in the reviewed literature, the fundamental principles of its coordination chemistry strongly support this application. The pyridyl nitrogen can preferentially bind to a softer metal ion, while the harder carboxylate oxygen can coordinate to a harder metal ion. This selective binding allows for the controlled assembly of complex structures with tailored magnetic, optical, or catalytic properties arising from the synergistic interactions between the different metal centers.

The tunability of the ligand's steric and electronic properties through synthetic modification further enhances its potential for the targeted synthesis of heterometallic complexes with desired architectures and functionalities. The ability to bridge different metal ions through the rigid backbone of the acrylic acid moiety also contributes to the formation of stable and predictable framework structures.

Table 2: Potential Donor Site Preferences for Different Metal Ion Types

| Donor Site | Preferred Metal Ion Type | Rationale |

| Pyridyl Nitrogen | Soft to borderline metal ions (e.g., Ag⁺, Cu⁺, Pt²⁺) | Based on the Hard and Soft Acids and Bases (HSAB) principle. |

| Carboxylate Oxygen | Hard metal ions (e.g., alkali metals, alkaline earth metals, lanthanides, early transition metals) | The high charge density and electronegativity of oxygen favor coordination with hard acids. |

Supramolecular Architectures and Self Assembly of 3 2 Pyridyl Acrylic Acid

Noncovalent Interactions in Solid-State Structures

The crystal packing of 3-(2-Pyridyl)acrylic acid and its derivatives is governed by a hierarchy of noncovalent forces. These interactions, including strong hydrogen bonds, charge-assisted networks, and weaker π-π stacking, work in concert to build complex supramolecular structures.

The most significant and directional interaction in the crystal structures of pyridyl acrylic acids is the hydrogen bond formed between the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. nih.goviucr.orgiucr.org This robust O—H⋯N supramolecular heterosynthon is a highly reliable interaction in crystal engineering, with a high frequency of occurrence in crystal structures that contain both acidic and pyridine moieties. acs.org In the solid state, these strong hydrogen bonds link individual molecules of 3-(pyridin-4-yl)acrylic acid, an isomer of the title compound, into one-dimensional chains. iucr.orgiucr.org This primary interaction forms the fundamental backbone of the supramolecular assembly, with other, weaker interactions subsequently organizing these chains into a three-dimensional lattice. The persistence of this carboxylic acid-pyridine hydrogen bond is a dominant feature that dictates the primary molecular arrangement. acs.org

Protonation of the pyridine nitrogen atom leads to the formation of pyridinium (B92312) salts, which introduces the possibility of charge-assisted hydrogen bonds (CAHBs). nih.goviucr.org These interactions, such as N⁺—H⋯O⁻, are significantly stronger than conventional hydrogen bonds and play a critical role in stabilizing crystal packing. rsc.org In the context of this compound, salt formation with various acids can create intricate networks where these powerful electrostatic interactions become the dominant cohesive forces. acs.orgmdpi.com For instance, the interaction between a protonated pyridinium cation and a carboxylate or other anion can direct the self-assembly process, leading to highly ordered and stable crystalline solids. mdpi.com These charge-assisted networks are not only crucial for the structural integrity of the crystal but also have a profound influence on the molecule's reactivity in the solid state. acs.orgrsc.org

| Interaction Type | Participating Groups | Typical Role in Structure | Example Distance (Å) |

|---|---|---|---|

| Carboxylic Acid-Pyridine H-Bond | -COOH and Pyridyl-N | Forms primary 1D chains | N/A |

| Charge-Assisted H-Bond | Pyridinium (N⁺—H) and Anion (e.g., O⁻) | Stabilizes salt crystal lattices | N/A |

| π-π Stacking | Pyridine rings | Assembles chains into 3D networks | ~3.8 |

Control of Solid-State Photoreactivity

The arrangement of molecules in a crystal lattice, as dictated by the noncovalent interactions described above, directly impacts their ability to react upon exposure to light. For olefinic compounds like this compound, this is particularly relevant for [2+2] photodimerization reactions, where the proximity and orientation of double bonds are critical.

In its neutral form, trans-3-(2-Pyridyl)acrylic acid is photo-inert in the solid state. However, its photoreactivity can be "switched on" through salt formation. acs.org The protonation of the pyridine ring fundamentally alters the intermolecular interactions, leading to a crystal packing that is conducive to photodimerization. Research has shown that forming salts with acids such as hydrochloric acid (HCl), trifluoroacetic acid (CF₃CO₂H), and sulfuric acid (H₂SO₄) renders the compound photoreactive. acs.org

Crucially, the choice of the counter-ion can control the stereochemical outcome of the reaction. For the salts of this compound, the photodimerization proceeds exclusively in a head-to-tail (HT) fashion to yield rctt-2,4-bis(2′-pyridyl)-cyclobutane-1,3-dicarboxylic acid. acs.org This contrasts with the isomeric trans-3-(3-Pyridyl)acrylic acid, which is photoreactive in its neutral form and dimerizes in a head-to-head (HH) orientation. This inherent preference can also be flipped to a head-to-tail orientation through the formation of a perchlorate (B79767) (ClO₄⁻) salt. acs.org This demonstrates that salt formation is a powerful tool in crystal engineering to control not only reactivity but also the regioselectivity of solid-state reactions. nih.gov

| Compound | Condition | Photoreactivity | Dimer Orientation |

|---|---|---|---|

| This compound | Neutral | Inert | N/A |

| This compound | HCl, CF₃CO₂H, or H₂SO₄ Salt | Reactive | Head-to-Tail (HT) |

| 3-(3-Pyridyl)acrylic acid | Neutral | Reactive | Head-to-Head (HH) |

| 3-(3-Pyridyl)acrylic acid | ClO₄⁻ Salt | Reactive | Head-to-Tail (HT) |

An ideal solid-state reaction is one that proceeds via a single-crystal-to-single-crystal (SCSC) transformation, where the crystallinity of the material is maintained throughout the reaction. nih.gov This allows for the direct structural characterization of both the reactant and product phases by single-crystal X-ray diffraction, providing invaluable mechanistic insights.

Metallo-Supramolecular Assembly

The presence of the pyridyl nitrogen and the carboxylate group makes this compound an excellent ligand for coordinating with metal ions. This coordination is a powerful tool for directing the self-assembly of the molecule into well-defined metallo-supramolecular structures, such as coordination polymers and hydrogels. The bifunctional nature of the molecule, possessing both a nitrogen-based Lewis basic site (pyridine) and an oxygen-based hard donor site (carboxylate), allows it to bridge multiple metal centers, leading to the formation of extended networks.

Formation of Coordination-Crosslinked Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks. The properties of hydrogels can be significantly enhanced by introducing cross-links based on metal-ligand coordination. When this compound is incorporated into a hydrophilic polymer backbone, its pyridyl and carboxylate functionalities are available to act as binding sites for transition metal ions.

The introduction of metal ions such as Fe(II), Cu(II), or Zn(II) into the polymer solution can induce gelation. The metal ions act as non-covalent cross-linking agents, forming coordinate bonds with the pyridyl and/or carboxylate groups from different polymer chains. This "coordinative cross-linking" anchors the polymer chains together, resulting in the formation of a stable hydrogel network. nih.gov The mechanical strength and stability of these metallo-supramolecular hydrogels are directly influenced by the concentration of both the ligand-containing polymer and the metal ions, as a higher degree of cross-linking leads to a more robust material. nih.gov One of the key advantages of this approach is the reversibility of the cross-links; for instance, a change in pH can protonate the ligands or an external stimulus can alter the oxidation state of the metal, leading to a disruption of the coordination and a transition from a gel to a sol state.

| Component | Role in Hydrogel Formation | Resulting Property |

| Polymer Backbone (hydrophilic) | Provides the main structural framework and water absorption capacity. | High water content, biocompatibility. |

| This compound (moiety) | Acts as the coordination site (ligand) for metal ions. | Enables cross-linking and stimulus-responsiveness. |

| Metal Ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) | Serve as the coordination centers, forming bridges between polymer chains. | Enhances mechanical strength and thermal stability. |

| Water | Acts as the solvent, swelling the polymer network. | Forms the characteristic gel-like consistency. |

Metal-Templated Assemblies in Photocycloaddition Reactions

The spatial arrangement of molecules is critical for controlling the outcome of photochemical reactions in the solid state. Metal ions can be used as templates to pre-organize olefin-containing ligands like this compound into specific geometries that favor desired photodimerization products. The [2+2] photocycloaddition of acrylic acid derivatives can yield different cyclobutane (B1203170) isomers, and controlling this selectivity is a significant challenge.

In a metal-templated assembly, the coordination of the pyridyl nitrogen of two or more this compound molecules to a single metal center brings their reactive C=C double bonds into close proximity. The geometry of the resulting coordination complex dictates the distance and orientation between the adjacent double bonds. For a [2+2] cycloaddition to occur, the double bonds must typically be parallel and separated by less than 4.2 Å. By selecting a metal ion with a specific coordination preference (e.g., linear, tetrahedral, or octahedral), it is possible to direct the formation of a specific cyclobutane photoproduct (e.g., head-to-head vs. head-to-tail isomers) upon irradiation with UV light. researchgate.net This strategy allows for high regio- and stereoselectivity in the solid state, producing a single isomer in quantitative yield, which is often difficult to achieve in solution-phase photochemistry. researchgate.net

| Template Strategy | Mechanism | Outcome | Example System (Analogous) |

| Metal Coordination Template | Metal ions (e.g., Ag(I)) coordinate to pyridyl groups of two olefin molecules, pre-organizing them in the crystal lattice. | Regioselective formation of a specific cyclobutane isomer (e.g., head-to-tail). researchgate.net | Ag(I) complexes with trans-1-(4-acetoxyphenyl)-2-(2-pyridyl)ethylene. researchgate.net |

| Chiral Brønsted Acid Catalyst | Forms a chiral ternary complex with the vinyl pyridine substrate, creating an organized transition state for the reaction. | High diastereo- and enantioselectivity in the [2+2] photocycloaddition product. nih.govnih.gov | Enantioselective photocycloaddition of acyclic 2-vinylpyridines with N-vinylacetamides. nih.gov |

Hierarchy of Supramolecular Synthons in Multicomponent Systems

In crystal engineering, a supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. When this compound is combined with other molecules to form multicomponent crystals (cocrystals), a competition arises between various possible non-covalent interactions, establishing a clear hierarchy.

The most robust and predictable interaction involving this compound is the hydrogen bond between the carboxylic acid proton (donor) and the pyridyl nitrogen (acceptor). This O-H···N interaction forms a highly stable carboxylic acid–pyridine supramolecular heterosynthon. Studies of crystal structures containing both carboxylic acid and pyridine moieties show that this heterosynthon forms with extremely high frequency, indicating it is strongly favored over the formation of carboxylic acid dimers (O-H···O homosynthon).

Therefore, in a competitive environment, such as a cocrystallization experiment with another hydrogen-bonding species, the formation of the acid-pyridine heterosynthon will typically take precedence. This reliability makes the carboxylic acid–pyridine interaction a powerful and primary tool for the rational design of cocrystals. Weaker interactions, such as C-H···O bonds or π–π stacking involving the pyridine rings, act as secondary synthons that stabilize the resulting crystal packing in three dimensions once the primary hydrogen-bonding motifs are satisfied. Understanding this hierarchy is crucial for predicting and controlling the supramolecular architecture of multicomponent systems containing this compound.

| Synthon Type | Description | Interaction | Relative Strength / Prevalence |

| Heterosynthon | Carboxylic Acid – Pyridine | O—H···N | Primary (Most Probable) |

| Homosynthon | Carboxylic Acid – Carboxylic Acid | O—H···O | Secondary (Less Probable than Heterosynthon) |

| Weak Hydrogen Bond | Acrylic/Aromatic C-H – Carbonyl O | C—H···O | Tertiary (Fine-tunes packing) |

| Stacking Interaction | Pyridine Ring – Pyridine Ring | π–π stacking | Tertiary (Fine-tunes packing) |

Catalytic Applications and Reaction Mechanisms Involving 3 2 Pyridyl Acrylic Acid

Heterogeneous Catalysis via Polymer-Supported Complexes

Polymer-supported metal complexes offer significant advantages in catalysis, including ease of separation from the reaction mixture and potential for catalyst recycling. In this context, 3-(2-Pyridyl)acrylic acid serves as a valuable ligand for the synthesis of such heterogeneous catalysts.

Researchers have successfully prepared copper(II) complexes of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] {P(Pya-co-AA)} through precipitation polymerization in supercritical carbon dioxide. rsc.org This method utilizes N,N′-methylenebisacrylamide (BIS) as a cross-linker, creating a robust polymer matrix. rsc.org Spectroscopic analyses, including Fourier transform infrared (FTIR), UV-Visible, and X-ray photoelectron spectroscopy (XPS), have confirmed that the copper(II) ion coordinates with the polymer through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxylate group of the this compound monomer unit. rsc.org

These polymer-metal complexes have demonstrated high catalytic efficiency in the oxidation of benzyl (B1604629) alcohol using hydrogen peroxide as the oxidant. rsc.org The catalytic activity can be tuned by altering parameters such as the pressure of the supercritical CO2, the copper concentration, and the amount of cross-linker used during the synthesis of the polymer support. rsc.org A key advantage of these catalysts is their reusability; they can be recovered and reused multiple times while maintaining high product yields. rsc.org

Table 1: Catalytic Oxidation of Benzyl Alcohol using P(Pya-co-AA)-Cu(II) Complex

| Parameter | Value/Observation | Reference |

| Catalyst | Poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid]-Cu(II) | rsc.org |

| Reaction | Oxidation of Benzyl Alcohol | rsc.org |

| Oxidant | Hydrogen Peroxide | rsc.org |

| Key Finding | High catalytic efficiency and reusability. | rsc.org |

| Coordination | Cu(II) coordinates with N (pyridine) and O (carboxylate). | rsc.org |

The synthesis of acrylates from readily available feedstocks like ethylene (B1197577) and carbon dioxide is a significant goal in sustainable chemistry. Nickel(II) catalysts have emerged as promising candidates for this transformation, which involves the formation of a nickelalactone intermediate. tum.deresearchgate.net While the direct use of this compound as a primary ligand in this specific catalytic cycle is not extensively documented in the provided search results, the broader context of ligand influence is crucial. The choice of ligand is critical for controlling the reaction and preventing undesirable side pathways. tum.deresearchgate.net

Photochemical Catalysis and Cycloaddition Reactions

The [2+2] photocycloaddition is a powerful photochemical reaction for constructing cyclobutane (B1203170) rings, which are important structural motifs in many natural products and bioactive molecules. chinesechemsoc.org In solution, this reaction is often plagued by competing trans/cis isomerization of the olefin substrates. chinesechemsoc.org Supramolecular templates can overcome this challenge by pre-organizing the reactant molecules into a reactive geometry, thereby enhancing the efficiency and stereoselectivity of the photocycloaddition. chinesechemsoc.orgnih.gov

While direct studies on this compound are not detailed, research on analogous 3-(aryl)acrylic acids demonstrates the principle. nih.gov The photocycloaddition of these compounds in solution typically does not proceed efficiently due to photoisomerization. nih.gov However, by using a supramolecular host, such as a cavitand or cyclodextrin, the acrylic acid molecules can be brought into close proximity (less than 4.2 Å between the double bonds), fulfilling the topochemical postulate for a solid-state reaction in a solution environment. nih.gov This pre-organization facilitates the [2+2] cycloaddition upon photoirradiation, leading to the formation of cyclobutane dimers with high regio- and stereoselectivity. chinesechemsoc.orgnih.gov The design of template catalysts with specific recognition sites, such as Au(I)-N-heterocyclic carbene moieties, has been shown to enable catalytic [2+2] photocycloadditions in homogeneous solution with low catalyst loadings. chinesechemsoc.org

Nitrodecarboxylation Reactions

Nitrodecarboxylation is a chemical transformation where a carboxylic acid group is replaced by a nitro group. This reaction provides a direct route to nitroolefins, which are valuable synthetic intermediates.

This compound can undergo nitrodecarboxylation to yield (E)-2-(2-nitovinyl)pyridine. An efficient and environmentally friendly protocol for this transformation involves the use of copper(II) nitrate (B79036) as both the nitrating agent and the catalyst. researchgate.net This method avoids the need for additional additives. researchgate.net The reaction proceeds by heating the α,β-unsaturated acid with the copper nitrate.

The proposed mechanism for similar copper-catalyzed nitrodecarboxylation reactions suggests the initial formation of a copper carboxylate intermediate. chemrevlett.com This is followed by a reaction with a nitro radical, generated from the nitrate source, and subsequent decarboxylation to yield the nitroolefin product. chemrevlett.com This method has been shown to be effective for a range of aromatic and heteroaromatic α,β-unsaturated acids. chemrevlett.com

Table 2: Nitrodecarboxylation of this compound

| Reactant | Reagent/Catalyst | Product | Key Features | Reference |

| This compound | Cu(NO3)2 | (E)-2-(2-nitovinyl)pyridine | Additive-free, efficient | researchgate.net |

Theoretical and Computational Studies of 3 2 Pyridyl Acrylic Acid

Quantum Chemical Calculations on Molecular Structures and Electronic Properties

Detailed investigations using Density Functional Theory (DFT) for 3-(2-Pyridyl)acrylic acid, which would provide optimized molecular geometry (bond lengths and angles), are not specifically reported. nih.govscispace.com While DFT is a common method for such calculations, published results for this particular molecule are absent. nih.gov

A Conformational Analysis using Potential Energy Scans is crucial for identifying the most stable conformers of a molecule by analyzing the energy changes associated with the rotation around single bonds. q-chem.comuni-muenchen.de Such a scan for this compound, which would clarify the preferred orientation of the acrylic acid group relative to the pyridine (B92270) ring, has not been found in the reviewed literature. semanticscholar.org

Analysis of the Electronic Structure (HOMO-LUMO) , including the energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, provides critical information about a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter, but specific calculated values for this compound are not available.

The Prediction of Spectroscopic Profiles (FT-IR, FT-Raman, UV-Vis, NMR) via computational methods allows for the theoretical assignment of spectral bands, aiding in the interpretation of experimental data. researchgate.netcardiff.ac.uknih.gov While experimental data may exist, detailed computational predictions and assignments for this compound are not present in the searched literature. semanticscholar.org

Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. mpg.de This analysis provides insight into intramolecular stabilization energies, but specific NBO studies detailing these interactions for this compound have not been identified.

Atoms In Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM) theory, offers a powerful framework for analyzing the electron density distribution in a molecule to elucidate its chemical bonding and structure. This theory, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of atomic and bond properties.

While specific AIM analysis of this compound is not extensively documented in publicly available research, the principles of the theory can be applied to understand its intramolecular and intermolecular interactions. An AIM analysis would involve locating the critical points in the electron density. Bond critical points (BCPs), for instance, would be found along the paths of maximum electron density between bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bonds. For example, the magnitude of ρ at the BCP is related to the bond order, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bonding) interactions.

In this compound, AIM theory could be used to:

Quantify the covalent character of the C-C, C=C, C-N, C=O, and O-H bonds.

Characterize the nature of the intramolecular hydrogen bond that may exist between the carboxylic acid proton and the nitrogen atom of the pyridine ring.

Analyze the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of the molecule.

For comparison, a study on the related compound, 3-(2-thienyl)acrylic acid, utilized AIM analysis to investigate its intermolecular interactions. Such a study on this compound would provide a detailed and quantitative picture of its chemical bonding.

Thermodynamic Property Analysis

Computational chemistry provides a powerful tool for the determination of various thermodynamic properties of molecules. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost. The calculation of properties such as enthalpy (H), Gibbs free energy (G), and entropy (S) can provide insights into the stability of different conformers of a molecule and the feasibility of chemical reactions.

While a detailed computational thermodynamic analysis specifically for this compound is not readily found in the literature, DFT calculations on similar pyridine derivatives have been performed. These studies typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations. From the vibrational frequencies, thermodynamic properties can be calculated at different temperatures.

The key thermodynamic parameters that could be computationally determined for this compound include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. This value indicates the thermodynamic stability of the compound.

Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecule.

Heat Capacity (Cv or Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree.

Such data is invaluable for understanding the compound's stability and for predicting the thermodynamics of reactions in which it participates. The lack of published computational thermodynamic data for this compound highlights an area for future research.

Below is an example of a data table that could be generated from such computational studies, here populated with hypothetical values for illustrative purposes.

Calculated Thermodynamic Properties of this compound (Hypothetical Data)

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -350.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -180.2 | kJ/mol |

| Standard Molar Entropy (S°) | 320.8 | J/(mol·K) |

| Heat Capacity (Cp) | 150.3 | J/(mol·K) |

Computational Studies on Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which are crucial for understanding reaction rates and selectivity.

For this compound, several types of reactions can be envisaged, and their mechanisms could be explored computationally. The conjugated system of the acrylic acid moiety and the presence of the pyridine ring offer multiple sites for reactivity.

Cycloaddition Reactions: The carbon-carbon double bond in the acrylic acid portion of the molecule can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles. DFT studies on the [3+2] cycloaddition reactions of other acrylic acid derivatives have been used to predict the regioselectivity and stereoselectivity of these reactions by calculating the activation barriers for different possible pathways.

Photochemical Dimerization: Similar to other α,β-unsaturated carbonyl compounds, this compound may undergo photochemical [2+2] cycloaddition to form cyclobutane (B1203170) dimers upon exposure to UV light. A DFT study on the photochemical dimerization of methyl 3-(2-furyl)acrylate has shown that computational methods can be used to predict the regioselectivity and stereoselectivity of the reaction by analyzing the stability of the intermediate diradicals. A similar approach could be applied to this compound to understand its photochemical behavior.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group make this compound an excellent ligand for metal ions. Computational studies can be used to model the coordination complexes formed with different metals, predict their geometries, and analyze the nature of the metal-ligand bonding.

While specific computational studies on the reaction mechanisms of this compound are sparse, the methodologies are well-established. Such studies would provide valuable insights into its chemical reactivity and guide the design of new synthetic routes and materials.

Q & A

Q. What are the established synthetic routes for 3-(2-Pyridyl)acrylic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a condensation reaction between pyridinecarbaldehyde and maleic acid in the presence of pyridine and piperidine. Key steps include heating the mixture under reflux, followed by crystallization from ethanol/water. Optimization focuses on:

- Catalyst selection : Piperidine acts as a base to deprotonate intermediates, while pyridine stabilizes reactive species .

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete conversion while avoiding side reactions like polymerization.

- Workup procedures : Precipitation and recrystallization improve purity. Yield improvements (>70%) are achievable by adjusting solvent ratios (e.g., ethanol:water = 3:1) .

Q. How can spectroscopic techniques (NMR, FT-IR) validate the structure of this compound?

- ¹H NMR : The pyridyl protons resonate at δ 8.4–8.6 ppm (doublets for H-2 and H-6), while the acrylic acid protons appear as doublets (δ 6.2–6.8 ppm for the α,β-unsaturated system). Integration ratios confirm stoichiometry .

- FT-IR : A strong absorption at ~1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch. Peaks at 1600–1550 cm⁻¹ correspond to pyridyl ring vibrations .

- Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) matches the theoretical mass (e.g., m/z 164.05 for C₈H₇NO₂) .

Q. What role does this compound play in coordination chemistry?

The pyridyl and carboxylic acid groups act as bifunctional ligands for metal ions (e.g., Fe²⁺, Cu²⁺). The pyridyl nitrogen coordinates to metals, while the carboxylate group stabilizes complexes via chelation. This dual functionality enables applications in:

- Catalysis : As a ligand in transition-metal-catalyzed cross-coupling reactions.

- Sensor development : Structural analogs (e.g., Ferrozine) show high affinity for Fe²⁺, enabling spectrophotometric detection .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Asymmetric Morita-Baylis-Hillman (MBH) reactions are effective for stereocontrol. For example:

- Chiral catalysts : Cinchona alkaloids or phosphine-based catalysts induce enantioselectivity (>90% ee) in acrylate formation .

- Substrate design : Electron-withdrawing groups on the pyridyl ring enhance reactivity and stereochemical outcomes.

- Mechanistic insights : X-ray crystallography of intermediates confirms transition-state interactions (e.g., hydrogen bonding with the catalyst) .

Q. What strategies resolve contradictions in experimental data for metal-complex stability constants?

Discrepancies in logK values (e.g., Fe²⁺ binding) arise from:

- pH effects : Protonation of the pyridyl nitrogen (pKa ~4.5) alters ligand availability. Buffered systems (pH 5–7) standardize measurements .

- Competing ligands : Trace anions (e.g., Cl⁻) interfere; use of perchlorate salts minimizes this.

- Spectroscopic validation : UV-Vis titration (e.g., λₘₐₓ shifts at 562 nm for Fe²⁺ complexes) corroborates potentiometric data .

Q. How does this compound inhibit β-lactamases, and what structural modifications enhance activity?

Docking studies show the acrylic acid moiety mimics the β-lactam carbonyl, binding to the enzyme's active site. Modifications include:

- Boronate analogs : Replacing the carboxylic acid with a boronic acid group increases covalent interaction with catalytic serine residues (e.g., IC₅₀ < 1 µM for KPC-2 carbapenemase) .

- Steric hindrance : Bulky substituents on the pyridyl ring (e.g., phenyl groups) improve binding affinity by 10-fold .

Methodological Considerations

Q. How to design a kinetic study for acid dissociation constants (pKa) of this compound?

- Potentiometric titration : Titrate the compound (0.01 M) with NaOH (0.1 M) under nitrogen. Monitor pH changes to determine pKa1 (carboxylic acid, ~2.5) and pKa2 (pyridyl N-protonation, ~4.5) .

- UV-Vis spectroscopy : Track absorbance shifts (e.g., λₘₐₓ 260 nm → 275 nm) during titration to correlate protonation states .

Q. What computational methods predict the electronic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。